N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
CAS No.:
Cat. No.: VC16358645
Molecular Formula: C18H24N2O4S2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4S2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
| Standard InChI | InChI=1S/C18H24N2O4S2/c1-3-5-9-24-14-8-6-7-13(10-14)20-15-11-26(22,23)12-16(15)25-18(20)19-17(21)4-2/h6-8,10,15-16H,3-5,9,11-12H2,1-2H3 |
| Standard InChI Key | IXWOFAFAXCPUTC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC |
Introduction
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide is a complex organic compound belonging to the class of thieno[3,4-d]thiazole derivatives. It features a unique molecular structure characterized by a thieno-thiazole core, known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The general synthetic pathway may include the preparation of the thiazole ring and subsequent modifications to introduce the butoxyphenyl and propanamide groups. Common reagents for these reactions include various organic solvents and catalysts to optimize yield and purity.
Synthesis Steps Overview
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Thiazole Ring Formation: This step involves the synthesis of the thieno-thiazole core, which is crucial for the compound's biological activity.
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Introduction of Butoxyphenyl Group: The butoxyphenyl moiety is added to the thieno-thiazole core to enhance the compound's pharmacological properties.
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Propanamide Moiety Addition: The final step involves attaching the propanamide group, which can influence the compound's solubility and bioavailability.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures to N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide exhibit significant biological activities, such as anti-inflammatory and anticancer properties. The specific mechanisms of action for this compound remain to be elucidated through targeted biological assays.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic uses due to its unique structure and biological activities. |
| Pharmacology | Studies on its interactions with biological targets are crucial for understanding its pharmacological profile. |
| Anticancer Research | Compounds with similar structures have shown anticancer properties, suggesting potential in this area. |
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